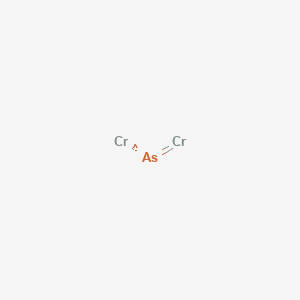
Sulfure d'indium (In2S3)
Vue d'ensemble
Description
Indium(III) sulfide (In2S3) is a semiconductor material with a wide range of applications in the scientific research and industry. It is a compound of indium and sulfur, and it has properties that make it useful for a variety of applications. In2S3 is a compound of the element indium and the sulfide ion. It is a yellowish-white solid that is insoluble in water and has a low melting point. In2S3 is used in a variety of applications, including as a semiconductor material, a photocatalyst, and a light-emitting diode (LED) material.
Applications De Recherche Scientifique
Optoélectronique
Le In2S3 est largement reconnu pour ses applications optoélectroniques en raison de son comportement photoconducteur et de sa large bande interdite {svg_1}. Il est utilisé dans des dispositifs qui convertissent la lumière en électricité ou vice versa, tels que les photodétecteurs et les cellules solaires. La capacité du matériau à absorber un large spectre de lumière, y compris la lumière visible, en fait un excellent candidat pour améliorer l'efficacité des panneaux solaires {svg_2}.
Photocatalyse
Le sulfure d'indium sert de photocatalyseur efficace, en particulier dans la production d'hydrogène par le biais du fractionnement de l'eau {svg_3}. Sa bande interdite étroite lui permet d'utiliser la lumière visible, qui est abondante dans l'énergie solaire. Cette propriété est exploitée pour accélérer les réactions chimiques qui seraient autrement lentes ou nécessiteraient une entrée d'énergie supplémentaire {svg_4}.
Technologie des points quantiques
La synthèse des points quantiques (QD) de In2S3 est un domaine de recherche important. Ces QD présentent des propriétés optiques, thermiques et mécaniques uniques qui conviennent à diverses applications, notamment l'imagerie biologique et la dégradation photocatalytique {svg_5}. La possibilité de produire des QD de In2S3 de haute qualité à température ambiante offre une méthode peu coûteuse et efficace pour leur application dans les technologies de pointe {svg_6}.
Fabrication de films minces
Les films minces de In2S3 sont fondamentaux dans les applications optoélectroniques et photovoltaïques. Ils peuvent être dopés avec diverses substances pour modifier leurs caractéristiques structurales, électriques et optiques, telles que la structure cristalline, la bande interdite et la résistivité {svg_7}. Ces films sont cruciaux dans le développement des dispositifs électroniques de nouvelle génération.
Réhabilitation environnementale
Les matériaux à base de sulfure d'indium sont explorés pour des applications environnementales, telles que le nettoyage des eaux polluées et la purification de l'air. Leurs propriétés photocatalytiques leur permettent de dégrader les contaminants, jouant ainsi un rôle dans les efforts de nettoyage de l'environnement {svg_8}.
Production d'énergie
Le In2S3 attire l'attention dans le domaine de la production d'énergie, en particulier dans le contexte des sources d'énergie renouvelables. Ses propriétés photocatalytiques sont utilisées pour la production d'hydrogène par le fractionnement de l'eau, offrant une solution énergétique durable et écologique {svg_9}.
Électronique
Le sulfure d'indium est utilisé dans diverses applications électroniques en raison de sa haute conductivité électrique et de sa stabilité. Il est utilisé dans la fabrication de composants électroniques comme les transistors et les circuits intégrés, où ses propriétés contribuent à la miniaturisation et à l'efficacité des dispositifs {svg_10}.
Science des matériaux
Dans le domaine de la science des matériaux, le In2S3 est étudié pour son potentiel en tant que couche tampon dans les cellules solaires et son utilisation dans les batteries à semi-conducteurs. Sa nature non toxique et sa stabilité chimique en font une alternative plus sûre aux autres composés dans la production de divers matériaux {svg_11}.
Mécanisme D'action
Target of Action
Indium Sulfide (In2S3) is a fundamental material for optoelectronic and photovoltaic applications . It is an effective catalyst for photocatalytic water-splitting reactions to produce hydrogen (H2) . The primary targets of In2S3 are the substances it interacts with in these applications, such as water in water-splitting reactions.
Mode of Action
In2S3 interacts with its targets through a process known as photocatalysis. When In2S3 is exposed to light, it absorbs photons and generates electron-hole pairs. These electron-hole pairs can then interact with water molecules, splitting them into hydrogen and oxygen . The reaction mechanism of In2S3 in both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) can be summarized as conversion reactions and alloying reactions .
Biochemical Pathways
The primary biochemical pathway affected by In2S3 is the water-splitting reaction. This reaction is part of the larger process of photosynthesis, which is crucial for the production of clean energy. In2S3, as a photocatalyst, enhances the efficiency of this process, leading to increased production of hydrogen .
Pharmacokinetics
As an inorganic compound, In2S3 doesn’t follow the traditional ADME (Absorption, Distribution, Metabolism, Excretion) properties associated with drugs. For instance, In2S3 is attacked by acids and by sulfide, and it is slightly soluble in Na2S .
Result of Action
The primary result of In2S3’s action is the production of hydrogen through the water-splitting reaction. This process is crucial for the generation of clean energy. Additionally, In2S3 has been used in the development of high-performance lithium-ion and sodium-ion batteries .
Action Environment
The action of In2S3 is influenced by various environmental factors. For instance, the β form of In2S3 is considered to be the most stable form at room temperature . Furthermore, the opto-electrical properties of In2S3 thin films can be modified by doping of different lanthanide or transition metals . The reaction of In2S3 with its environment, particularly in the presence of light, is crucial for its role as a photocatalyst .
Safety and Hazards
Propriétés
IUPAC Name |
indium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXIBASSFIFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423030 | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-14-7, 12030-24-9 | |
| Record name | Indium sulfide (InS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U96UKW4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














